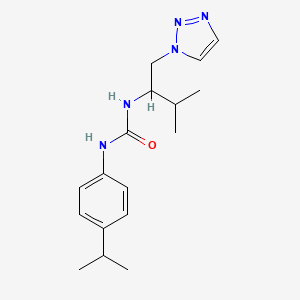

1-(4-isopropylphenyl)-3-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a broader category of urea derivatives known for their diverse biological activities and applications in medicinal chemistry. The specific arrangement of substituents around the urea moiety in this molecule suggests unique properties and potential utility in research and industry.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isocyanates with amines or ammonia. While the exact synthesis details for this compound are not directly available, research on similar compounds, such as 1,3-disubstituted ureas containing pyrazole and adamantane fragments, shows that these can be synthesized under mild conditions, offering high yields and demonstrating significant biological activity (D'yachenko et al., 2019).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For instance, the crystal structure analysis of similar compounds provides insight into the arrangement of atoms and the stereochemistry, which are essential for understanding the molecule's behavior in biological systems and its reactivity (Rao et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of urea derivatives, including this compound, involves interactions at the urea moiety. These reactions include conjugate addition, cyclization, and substitution, which can significantly alter the molecule's properties and applications. Research on related molecules shows a variety of reactions leading to products with different biological activities and potential applications in drug development (Gaudreault et al., 1988).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecule's molecular structure. These properties are critical for the compound's application in different mediums and environments. Studies on analogous compounds help in predicting the behavior of "1-(4-isopropylphenyl)-3-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)urea" in various solvents and conditions, impacting its utility in chemical synthesis and biological studies (Tanak et al., 2010).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel urea derivatives, including those with triazolyl groups, has been an area of active research. Studies have developed methods for synthesizing these compounds and analyzing their structures, often aiming to explore their potential applications in various fields such as material science and pharmacology. For instance, the synthesis and structural elucidation of urea derivatives with potential antitumor activities have been reported, showcasing the diverse chemical properties and applications of these compounds (Ling et al., 2008). Additionally, the crystal structure of unsymmetrically substituted urea derivatives has been investigated to understand their molecular arrangements and potential for forming stable compounds (Rao et al., 2010).

Biological Activity

Research has also focused on evaluating the biological activities of urea derivatives. This includes studies on their antitumor potential and interactions with biological molecules. These activities are crucial for the development of new therapeutic agents and understanding the molecular basis of their actions (Ling et al., 2008).

Environmental Applications

Urea derivatives have been explored for environmental applications, such as the development of sensitive assays for detecting urea-based herbicides in soil and water. This research is vital for monitoring environmental pollution and ensuring the safety of agricultural practices (Fang-shi, 2007).

Material Science

In the field of material science, urea derivatives have been utilized in the synthesis of nanoporous materials and the study of their complexation behaviors. These materials have potential applications in catalysis, drug delivery, and as molecular devices (Leventis et al., 2016).

properties

IUPAC Name |

1-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-(4-propan-2-ylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O/c1-12(2)14-5-7-15(8-6-14)19-17(23)20-16(13(3)4)11-22-10-9-18-21-22/h5-10,12-13,16H,11H2,1-4H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLASFKOMWDKMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)NC(CN2C=CN=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-isopropylphenyl)-3-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)

![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)